1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester
Overview
Description
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with an ethyl ester group at the 3-position and a chlorine atom at the 7-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups at the 7-position .
Scientific Research Applications
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and inflammation.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound lacks the ethyl ester group and chlorine atom, resulting in different chemical properties and biological activities.
1H-Pyrazolo[3,4-b]pyridine: This compound has a pyrazole ring fused to a pyridine ring, leading to distinct reactivity and applications.
The uniqueness of 1h-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 7-chloro-, ethyl ester lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-7(11)3-4-12-8(6)9/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKUCBQGBRNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CN=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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